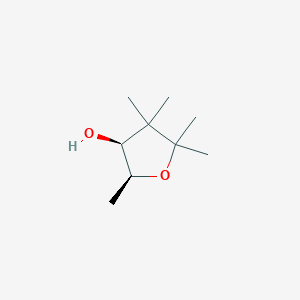
1,4-Anhydro-2,5-dideoxy-1,1,2,2-tetramethyl-L-threo-pentitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Anhydro-2,5-dideoxy-1,1,2,2-tetramethyl-L-threo-pentitol is a chemical compound known for its unique structure and properties It is a derivative of pentitol, a type of sugar alcohol, and is characterized by the presence of an anhydro bridge and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-2,5-dideoxy-1,1,2,2-tetramethyl-L-threo-pentitol typically involves the use of specific reagents and conditions to achieve the desired structure One common method involves the dehydration of a suitable precursor, such as a pentitol derivative, under acidic conditions to form the anhydro bridge
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,4-Anhydro-2,5-dideoxy-1,1,2,2-tetramethyl-L-threo-pentitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pentitol derivatives.
Scientific Research Applications
1,4-Anhydro-2,5-dideoxy-1,1,2,2-tetramethyl-L-threo-pentitol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Anhydro-2,5-dideoxy-1,1,2,2-tetramethyl-L-threo-pentitol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Anhydro-2,5-dideoxy-1,4-diethyl-1-methylpentitol
- 2,5-Anhydro-1,4-dideoxy-2-thiopentitol
- 1,5-Anhydro-2-deoxy-D-arabino-hex-1-enitol
Uniqueness
1,4-Anhydro-2,5-dideoxy-1,1,2,2-tetramethyl-L-threo-pentitol stands out due to its multiple methyl groups and anhydro bridge, which confer unique chemical properties and reactivity
Properties
CAS No. |
61276-31-1 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2S,3S)-2,4,4,5,5-pentamethyloxolan-3-ol |
InChI |
InChI=1S/C9H18O2/c1-6-7(10)8(2,3)9(4,5)11-6/h6-7,10H,1-5H3/t6-,7+/m0/s1 |
InChI Key |
HHEJSZLFGXUUFY-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C(C(O1)(C)C)(C)C)O |
Canonical SMILES |
CC1C(C(C(O1)(C)C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















